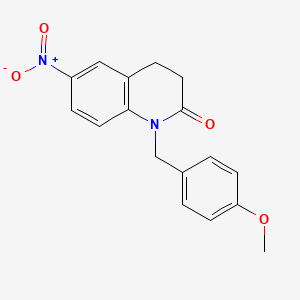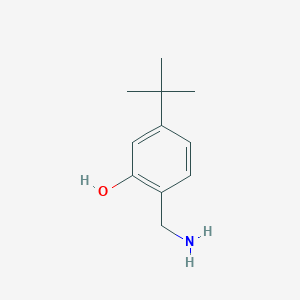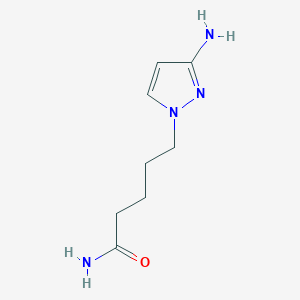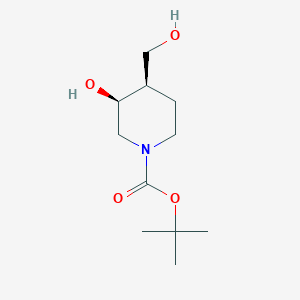![molecular formula C11H7N3OS B8635364 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one](/img/structure/B8635364.png)
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound consists of a pyridine ring fused with a thieno[3,2-d]pyridazinone moiety, making it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share structural similarities and have been studied for their biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown potential as antitubercular agents.
Uniqueness
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one stands out due to its unique combination of a pyridine ring and a thieno[3,2-d]pyridazinone moiety. This structural feature provides a versatile scaffold for the development of new chemical entities with diverse applications.
Properties
Molecular Formula |
C11H7N3OS |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C11H7N3OS/c15-11-8-3-6-16-10(8)9(13-14-11)7-1-4-12-5-2-7/h1-6H,(H,14,15) |
InChI Key |
ZWXOGVWLRWNZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)C3=C2SC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

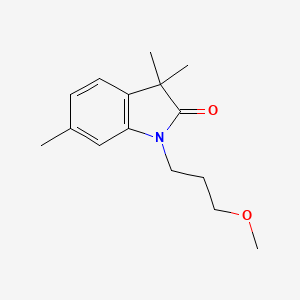
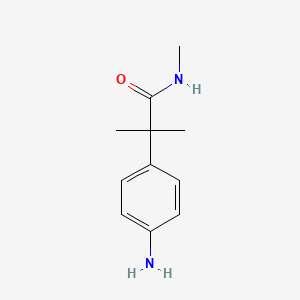
![4-Chloro-2-[(pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B8635310.png)
![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)
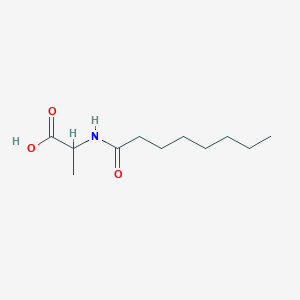
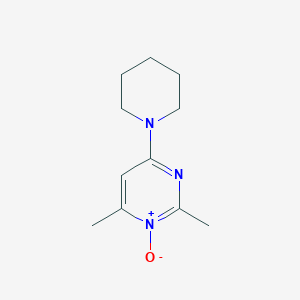

![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B8635339.png)
